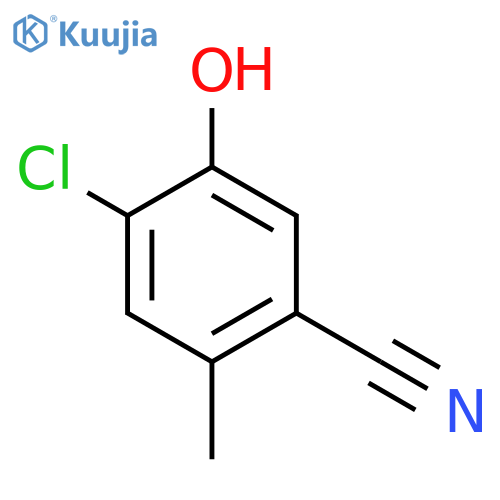

Cas no 1374308-83-4 (4-Chloro-5-hydroxy-2-methylbenzonitrile)

1374308-83-4 structure

商品名:4-Chloro-5-hydroxy-2-methylbenzonitrile

CAS番号:1374308-83-4

MF:C8H6ClNO

メガワット:167.592340946198

MDL:MFCD21603961

CID:4592077

PubChem ID:73553465

4-Chloro-5-hydroxy-2-methylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Chloro-5-hydroxy-2-methylbenzonitrile

- ZEC30883

- MFCD21603961

- AKOS022181485

- CS-0084042

- F52469

- 1374308-83-4

- CS-16009

-

- MDL: MFCD21603961

- インチ: 1S/C8H6ClNO/c1-5-2-7(9)8(11)3-6(5)4-10/h2-3,11H,1H3

- InChIKey: LYLKRRSRVCCNAR-UHFFFAOYSA-N

- ほほえんだ: ClC1C(=CC(C#N)=C(C)C=1)O

計算された属性

- せいみつぶんしりょう: 167.0137915 g/mol

- どういたいしつりょう: 167.0137915 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44

- 疎水性パラメータ計算基準値(XlogP): 2.3

- ぶんしりょう: 167.59

4-Chloro-5-hydroxy-2-methylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0084042-250mg |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | 99.43% | 250mg |

$480.0 | 2022-04-27 | |

| ChemScence | CS-0084042-100mg |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | 99.43% | 100mg |

$288.0 | 2022-04-27 | |

| A2B Chem LLC | AZ92160-250mg |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | 95% | 250mg |

$162.00 | 2024-04-20 | |

| 1PlusChem | 1P01JKQO-1g |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | 99% | 1g |

$1283.00 | 2023-12-22 | |

| Ambeed | A608699-5g |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | 95% | 5g |

$2975.0 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2115-100mg |

Benzonitrile, 4-chloro-5-hydroxy-2-methyl- |

1374308-83-4 | 95% | 100mg |

¥1260.0 | 2024-04-24 | |

| Aaron | AR01JKZ0-1g |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | 95% | 1g |

$581.00 | 2025-02-11 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS2115-1g |

Benzonitrile, 4-chloro-5-hydroxy-2-methyl- |

1374308-83-4 | 95% | 1g |

¥4323.0 | 2024-04-24 | |

| A2B Chem LLC | AZ92160-100mg |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | 95% | 100mg |

$129.00 | 2024-04-20 | |

| Apollo Scientific | OR510136-1g |

4-Chloro-5-hydroxy-2-methylbenzonitrile |

1374308-83-4 | >98% | 1g |

£926.00 | 2025-02-20 |

4-Chloro-5-hydroxy-2-methylbenzonitrile 関連文献

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

5. Tunable N-doped hollow carbon spheres induced by an ionic liquid for energy storage applications†Juan Du,Lei Liu,Haixia Wu,Haijun Lv Mater. Chem. Front., 2021,5, 843-850

1374308-83-4 (4-Chloro-5-hydroxy-2-methylbenzonitrile) 関連製品

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1374308-83-4)4-Chloro-5-hydroxy-2-methylbenzonitrile

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):208.0/560.0/2678.0